molecular formula C15H22N4O B2632307 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole CAS No. 2034377-35-8

3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2632307
CAS No.: 2034377-35-8
M. Wt: 274.368
InChI Key: DRTSISFNPGGLPB-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method is the condensation of acetylacetone and hydrazine . Other methods include the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .


Molecular Structure Analysis

The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

3,5-Dimethylpyrazole is a precursor to a variety of ligands that are widely studied in coordination chemistry . It has found use as a blocking agent for isocyanates .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its molecular weight is 96.1304 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel Isoxazolines and Isoxazoles Derivatives : Research by Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles derivatives through [3+2] cycloaddition reactions. This study showcases the compound's relevance in producing new chemical entities with potential biological activities, highlighting the compound's utility in synthetic organic chemistry (Rahmouni et al., 2014).

  • Antibacterial Applications : Muthineni et al. (2016) developed a one-pot, four-component domino reaction for synthesizing novel derivatives of the compound with excellent yield, evaluating them as anti-bacterial agents. This demonstrates the compound's role in medicinal chemistry for developing new therapeutic agents (Muthineni et al., 2016).

  • Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted detailed molecular structure investigations. This work signifies the compound's application in the field of crystallography and computational chemistry, providing insights into intermolecular interactions and electronic properties (Shawish et al., 2021).

Biological Activity and Potential Applications

  • Antimicrobial and Anti-inflammatory Activity : The study by Zaki et al. (2016) illustrates the synthesis and biological activity evaluation of isoxazoline, pyrazolo[3,4-d]pyridazines, and other derivatives, showing good antimicrobial and anti-inflammatory activities. This research underscores the compound's potential in developing new drugs with antimicrobial properties (Zaki et al., 2016).

  • Cancer Therapeutics : An aurora kinase inhibitor study highlights the potential of derivatives of this compound class in treating cancer, showcasing the compound's relevance in the discovery of new oncological treatments (ヘンリー,ジェームズ, 2006).

Safety and Hazards

3,5-Dimethylpyrazole is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, H361, H373 .

Properties

IUPAC Name

3,5-dimethyl-4-[[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-11-14(12(2)20-17-11)10-19-7-4-5-13(9-19)15-6-8-18(3)16-15/h6,8,13H,4-5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTSISFNPGGLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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